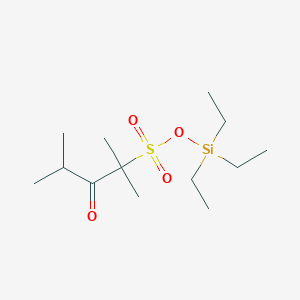
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is a chemical compound with the molecular formula C13H28O4SSi. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a triethylsilyl group attached to a sulfonate ester, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the triethylsilyl group.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonate esters, sulfides, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate exerts its effects involves the formation of stable intermediates during chemical reactions. The triethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The sulfonate ester moiety can participate in various nucleophilic and electrophilic reactions, facilitating the synthesis of diverse chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triisopropylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group provides sufficient bulk to protect sensitive functional groups while still being easily removable under mild conditions. This makes it a valuable reagent in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection steps are crucial.
Propriétés
Numéro CAS |
89056-09-7 |
|---|---|
Formule moléculaire |
C13H28O4SSi |
Poids moléculaire |
308.51 g/mol |
Nom IUPAC |
triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate |
InChI |
InChI=1S/C13H28O4SSi/c1-8-19(9-2,10-3)17-18(15,16)13(6,7)12(14)11(4)5/h11H,8-10H2,1-7H3 |
Clé InChI |
KPAPBVDVSJEABH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OS(=O)(=O)C(C)(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















